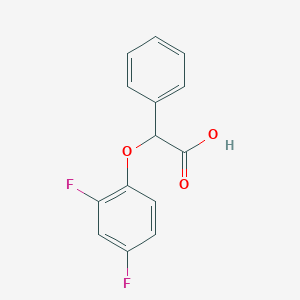

2-(2,4-Difluorophenoxy)-2-phenylacetic acid

Descripción

2-(2,4-Difluorophenoxy)-2-phenylacetic acid (CAS: 34950-04-4) is a fluorinated phenylacetic acid derivative characterized by a central phenylacetic acid backbone substituted with a 2,4-difluorophenoxy group. This structural motif combines the lipophilic and electron-withdrawing properties of fluorine atoms with the aromatic and hydrogen-bonding capabilities of the phenoxy moiety. The fluorine atoms likely enhance metabolic stability and receptor binding compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

2-(2,4-difluorophenoxy)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIYCLJFMRMUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid typically involves the reaction of 2,4-difluorophenol with phenylacetic acid derivatives. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by a nucleophilic substitution reaction with a suitable phenylacetic acid derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Difluorophenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in organic solvents.

Major Products

Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

2-(2,4-Difluorophenoxy)-2-phenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes .

Mecanismo De Acción

The mechanism of action of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or receptor binding. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(2,4-difluorophenoxy)-2-phenylacetic acid with structurally related phenylacetic acid derivatives, focusing on structural features, binding affinity, toxicity, and applications:

Key Observations:

Electron-Withdrawing Substituents: Fluorine and chlorine atoms in the phenoxy/phenyl rings modulate electronic properties. Fluorinated analogs (e.g., 2,4-difluoro derivatives) exhibit enhanced binding affinity in docking studies compared to non-halogenated compounds .

Safety Profiles: Compounds with dimethylamino groups (e.g., 2-[4-[2-(dimethylamino)-2-oxo-1,1-diphenylethyl]phenyl]-2-phenylacetic acid) show favorable toxicity profiles, whereas halogenated phenols (e.g., 2,4-bis(2-phenylpropan-2-yl)phenol) may pose irritancy risks .

Structural Flexibility: The phenoxyacetic acid scaffold allows diverse substitutions (e.g., sulfonamides, esters), enabling tailored pharmacokinetic properties. For example, ethyl esters of difluorophenoxyacetic acids are explored for industrial applications .

Actividad Biológica

2-(2,4-Difluorophenoxy)-2-phenylacetic acid (DFPA) is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of DFPA's biological activity, focusing on its antibacterial properties, mechanisms of action, and potential applications in agriculture and medicine.

Chemical Structure and Properties

DFPA is characterized by its unique chemical structure, which includes a difluorophenoxy group attached to a phenylacetic acid moiety. The molecular formula is , and it possesses both hydrophilic and hydrophobic characteristics, which may influence its interaction with biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DFPA. The compound has shown significant activity against various bacterial strains, particularly those affecting plants. For instance, a study demonstrated that DFPA exhibited an IC50 value of approximately 0.8038 mg/mL against Agrobacterium tumefaciens, a pathogen responsible for root cancer in crops .

The antibacterial mechanism of DFPA involves several pathways:

- Cell Membrane Disruption : DFPA has been shown to compromise the integrity of bacterial cell membranes, leading to increased permeability and cell lysis.

- Inhibition of Protein Synthesis : The compound interferes with protein synthesis mechanisms within bacterial cells, effectively halting their growth and reproduction.

- Metabolic Disruption : DFPA affects key metabolic pathways, including the tricarboxylic acid (TCA) cycle, which is crucial for energy production in bacteria .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies assessing the biological activity of DFPA:

| Study | Organism | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| Study 1 | Agrobacterium tumefaciens | 0.8038 | Membrane disruption, protein synthesis inhibition |

| Study 2 | Ralstonia solanacearum | >0.5 | Metabolic inhibition |

| Study 3 | Escherichia coli | 1.2 | Membrane integrity loss |

Case Study: Agricultural Application

In agricultural settings, DFPA has been explored as a biocontrol agent against plant pathogens. A field study indicated that plants treated with DFPA showed reduced incidence of root rot diseases compared to untreated controls. This suggests that DFPA can serve as an environmentally friendly alternative to synthetic pesticides .

Safety and Toxicity

While DFPA exhibits promising antibacterial activity, safety assessments are crucial for its application. Preliminary toxicological studies indicate that at recommended doses, DFPA poses minimal risk to non-target organisms and humans . However, further investigations are necessary to fully understand its long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.